molecular formula C21H18F2N4O2S2 B2413686 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide CAS No. 1242902-62-0

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2413686
CAS RN: 1242902-62-0
M. Wt: 460.52
InChI Key: GIAWLASWKDJXDI-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These types of compounds are typically part of the hypnotic and anticonvulsive 4-quinazoline group .


Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, it’s worth noting that similar compounds have been tested on animals for antiphlogistic, analgetic, and antipyretic activities, and for effects on the central nervous system .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological efficacy. It was found that, depending on the nature of the substituents in the position 3, either the antiphlogistic, analgetic, and antipyretic effects or the anticonvulsive action will prevail .

properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S2/c1-2-3-9-27-20(29)18-17(13-5-4-8-24-19(13)31-18)26-21(27)30-11-16(28)25-12-6-7-14(22)15(23)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWLASWKDJXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide

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